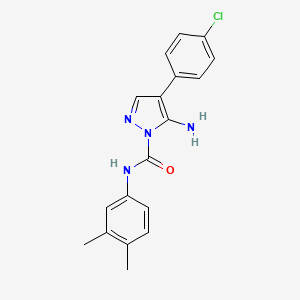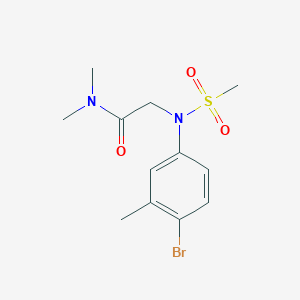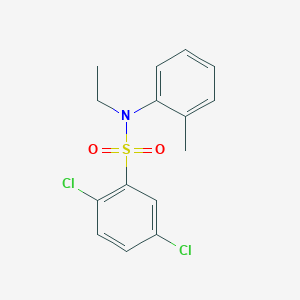
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide, also known as ACPD, is a chemical compound that has been widely used in scientific research for its interesting properties. This compound is a pyrazole derivative and has been synthesized through various methods.
Wirkmechanismus
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide acts as an agonist of group I mGluRs, specifically mGluR1 and mGluR5. These receptors are G protein-coupled receptors that modulate the release of neurotransmitters such as glutamate. Activation of mGluR1 and mGluR5 by 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide leads to the activation of intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine. 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has also been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory. Additionally, 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in lab experiments is its specificity for group I mGluRs. This allows researchers to study the function of these receptors without affecting other glutamate receptors. However, one of the limitations of using 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide is its short half-life, which requires frequent administration to maintain its effects.
Zukünftige Richtungen
There are several future directions for the use of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in scientific research. One direction is the development of more potent and selective agonists of mGluRs. Another direction is the use of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in the development of novel therapeutics for neurodegenerative diseases. Additionally, 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide can be used to study the role of mGluRs in other physiological and pathological conditions, such as addiction and pain.
Synthesemethoden
The synthesis of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been reported through various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylaniline to form 4-chlorobenzoyl-3,4-dimethylaniline. This intermediate is then reacted with hydrazine hydrate to form 4-chlorobenzoyl-3,4-dimethylpyrazole. Finally, the amino group is introduced by reacting with ammonium carbonate to form 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been extensively used in scientific research as a pharmacological tool to study the function of glutamate receptors. It is an agonist of group I metabotropic glutamate receptors (mGluRs) and has been used to study the role of these receptors in various physiological and pathological conditions. 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has also been used to study the role of mGluRs in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-3-8-15(9-12(11)2)22-18(24)23-17(20)16(10-21-23)13-4-6-14(19)7-5-13/h3-10H,20H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSSGHPITLRBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)

![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)


![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)


![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)
